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Compound of Interest

Compound Name: 2,5-Dimethylpyrazine-d3

Cat. No.: B12384495 Get Quote

Spectroscopic Analysis of 2,5-Dimethylpyrazine:
A Technical Guide
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,5-

Dimethylpyrazine. Due to the limited availability of public data for its deuterated isotopologue,

2,5-Dimethylpyrazine-d3, this document primarily focuses on the non-deuterated compound.

The presented data for 2,5-Dimethylpyrazine serves as a foundational reference, with

theoretical considerations for the spectroscopic shifts expected upon deuteration.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for 2,5-Dimethylpyrazine.

Table 1: NMR Spectroscopic Data for 2,5-
Dimethylpyrazine
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Nucleus Solvent
Chemical Shift

(ppm)
Multiplicity Notes

¹H CDCl₃ ~2.5 Singlet Methyl protons

¹H CDCl₃ ~8.3 Singlet
Pyrazine ring

protons

¹³C CDCl₃ ~21 - Methyl carbons

¹³C CDCl₃ ~144 -
Pyrazine ring

carbons (C-H)

¹³C CDCl₃ ~150 -
Pyrazine ring

carbons (C-CH₃)

Note: Specific chemical shifts can vary slightly depending on the solvent and concentration.

Expected ¹H NMR Data for 2,5-Dimethylpyrazine-d3: In a selectively deuterated 2,5-
Dimethylpyrazine-d3 where one methyl group is deuterated (CD₃), the ¹H NMR spectrum

would be expected to show a singlet for the remaining CH₃ group at approximately 2.5 ppm

and a singlet for the pyrazine ring protons at around 8.3 ppm. The integration of the methyl

peak would correspond to three protons.

Table 2: Infrared (IR) Spectroscopic Data for 2,5-
Dimethylpyrazine

Wavenumber (cm⁻¹) Intensity
Vibrational Mode

Assignment

~2920-3050 Medium
C-H stretching (aromatic and

aliphatic)

~1580 Medium-Strong C=N stretching

~1450 Medium C-H bending (methyl)

~1150 Strong Ring stretching/breathing

~830 Strong C-H out-of-plane bending
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Note: IR peak positions and intensities can be influenced by the sample preparation method

(e.g., neat liquid, KBr pellet).

Expected IR Data for 2,5-Dimethylpyrazine-d3: The most significant change in the IR

spectrum for 2,5-Dimethylpyrazine-d3 would be the appearance of C-D stretching vibrations

at lower wavenumbers (around 2100-2200 cm⁻¹) and altered C-D bending modes compared to

the C-H vibrations of the non-deuterated methyl group.

Table 3: Mass Spectrometry (MS) Data for 2,5-
Dimethylpyrazine

Technique m/z
Relative Intensity

(%)

Fragment

Assignment

EI 108 100 [M]⁺ (Molecular Ion)

EI 107 ~50 [M-H]⁺

EI 81 ~30 [M-HCN]⁺

EI 54 ~40 [M-2HCN]⁺ or [C₄H₆]⁺

Note: Fragmentation patterns can vary with the ionization energy.

Expected Mass Spectrometry Data for 2,5-Dimethylpyrazine-d3: The molecular ion peak

([M]⁺) for 2,5-Dimethylpyrazine-d3 would be observed at m/z 111, reflecting the increased

mass due to the three deuterium atoms. The fragmentation pattern would also shift accordingly,

with fragments containing the deuterated methyl group showing a corresponding mass

increase.

Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:
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Sample Preparation: Dissolve approximately 10-20 mg of 2,5-Dimethylpyrazine in 0.6-0.8 mL

of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube.

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Acquisition:

Acquire a one-dimensional proton spectrum.

Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation

delay of 1-5 seconds, and 8-16 scans.

Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

¹³C NMR Acquisition:

Acquire a one-dimensional carbon spectrum with proton decoupling.

Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation

delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise

ratio (e.g., 1024 or more).

Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Sample Preparation

Data Acquisition

Data Processing

Dissolve Sample Transfer to NMR Tube Insert into Spectrometer

Acquire ¹H Spectrum

Acquire ¹³C Spectrum

Process & Analyze

Click to download full resolution via product page

NMR Experimental Workflow
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Infrared (IR) Spectroscopy
Objective: To identify the functional groups and vibrational modes of the molecule.

Methodology:

Sample Preparation:

Neat Liquid: Place a drop of the liquid sample between two potassium bromide (KBr) or

sodium chloride (NaCl) plates.

KBr Pellet (for solids): Mix a small amount of the sample with dry KBr powder and press

into a thin, transparent pellet.

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Record a background spectrum of the empty sample compartment or the pure KBr pellet.

Record the sample spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Data Processing:

The background spectrum is automatically subtracted from the sample spectrum.

Identify and label the major absorption peaks.
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IR Spectroscopy Experimental Workflow

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

typically via direct infusion or coupled with a gas chromatograph (GC-MS) for separation of

mixtures.

Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV.

Mass Analysis: Scan a mass-to-charge (m/z) range appropriate for the expected molecular

weight (e.g., m/z 10-200).
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Detection: The detector records the abundance of each ion.

Data Analysis:

Identify the molecular ion peak.

Analyze the fragmentation pattern to deduce the structure of the fragments.

2,5-Dimethylpyrazine Electron Ionization (70 eV) Molecular Ion [M]⁺
(m/z 108)

Fragmentation

Mass Analyzer &
Detector

Fragment Ions
(e.g., [M-H]⁺, [M-HCN]⁺)

Click to download full resolution via product page

Logical Flow in Mass Spectrometry

To cite this document: BenchChem. [Spectroscopic data for 2,5-Dimethylpyrazine-d3 (NMR,
IR, Mass Spec).]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12384495#spectroscopic-data-for-2-5-
dimethylpyrazine-d3-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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